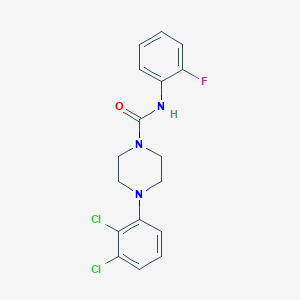
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DFPP, is a chemical compound that has been studied for its potential pharmacological properties. DFPP belongs to the class of piperazine derivatives and has been found to have various biological effects.
作用機序
The exact mechanism of action of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed that 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor antagonist and a dopamine receptor agonist. This mechanism of action may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the level of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
実験室実験の利点と制限
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its potential side effects and toxicity in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for therapeutic use.
合成法
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluoroaniline to form 4-(2,3-dichlorophenyl)-2-fluoroaniline. This intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide.
科学的研究の応用
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and antipsychotic agent. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
分子式 |
C17H16Cl2FN3O |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-12-4-3-7-15(16(12)19)22-8-10-23(11-9-22)17(24)21-14-6-2-1-5-13(14)20/h1-7H,8-11H2,(H,21,24) |
InChIキー |
NNYJZBLMFGBBIH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
正規SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



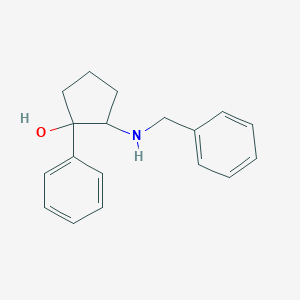
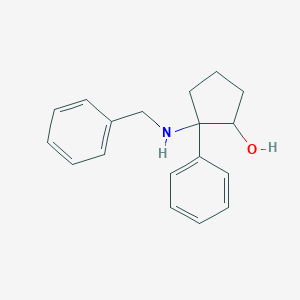
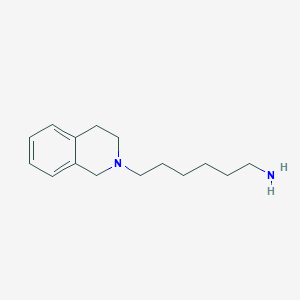
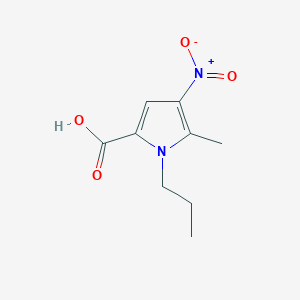
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B281803.png)
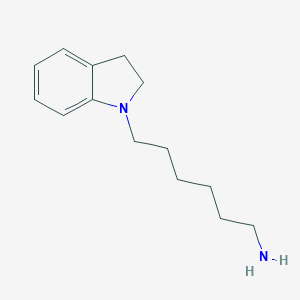
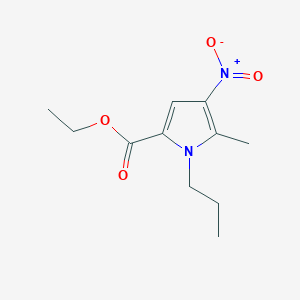
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
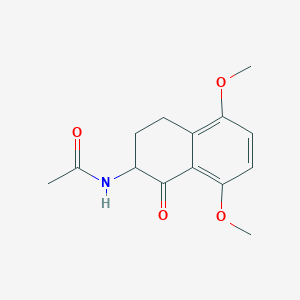
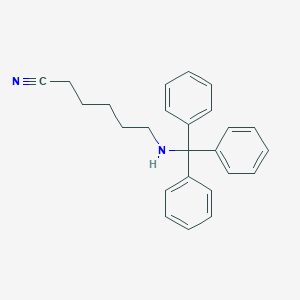
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)